
5-Bromo-2-fluoro-4-hydroxybenzaldéhyde
Vue d'ensemble
Description
5-Bromo-2-fluoro-4-hydroxybenzaldehyde is a derivative of salicylaldehyde (2-hydroxybenzaldehyde), bearing functional groups that make it a useful reactant in various chemical reactions .
Synthesis Analysis
The synthesis of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde involves several steps. The process typically starts with 3-fluorophenol, which is mixed with other reactants such as anhydrous magnesium chloride, anhydrous triethylamine, and paraformaldehyde . The mixture is then heated to reflux for several hours .Molecular Structure Analysis
The molecular formula of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde is C7H4BrFO2 . Its molecular weight is 219.01 . The InChI code is 1S/C7H4BrFO2/c8-5-1-4(3-10)6(9)2-7(5)11/h1-3,11H .Chemical Reactions Analysis
5-Bromo-2-fluoro-4-hydroxybenzaldehyde can participate in various chemical reactions. For instance, it can undergo reactions at the benzylic position . It’s also used in the synthesis of PDE4 inhibitors, BCL-XL, and cancer cell growth inhibitors .Physical And Chemical Properties Analysis
5-Bromo-2-fluoro-4-hydroxybenzaldehyde is a white to pink to yellow solid . It has a density of 1.71 g/mL at 25 °C . Its boiling point is 230 °C . The compound is typically stored at room temperature .Applications De Recherche Scientifique
Synthèse d'inhibiteurs de la PDE4
Ce composé est utilisé comme réactif dans la synthèse d'inhibiteurs de la PDE4. Les inhibiteurs de la PDE4 sont une classe de médicaments qui ont diverses applications thérapeutiques, notamment le traitement des troubles respiratoires tels que l'asthme et la MPOC, ainsi que des maladies inflammatoires .
Inhibiteurs de la croissance des cellules cancéreuses
Il sert également de réactif dans la préparation de composés qui inhibent BCL-XL, une protéine anti-apoptotique, induisant ainsi l'apoptose dans les cellules cancéreuses et inhibant leur croissance .
Capteurs UV fluorescents
Des rapports suggèrent son utilisation dans la préparation de capteurs UV fluorescents capables de détecter divers ions, fournissant des outils précieux pour la surveillance environnementale et les tests biochimiques .
Synthèse de modulateurs de la γ-sécrétase
Le composé est utilisé dans la synthèse de modulateurs de la γ-sécrétase tels que BIIB042. Ces modulateurs sont des traitements potentiels pour les maladies neurodégénératives telles que la maladie d'Alzheimer en affectant la production de bêta-amyloïde .
Intermédiaire de synthèse organique
En tant qu'intermédiaire de synthèse organique, il est impliqué dans les processus de recherche et développement en laboratoire, contribuant à la synthèse de divers composés organiques .
Intermédiaire pharmaceutique
Dans la recherche et le développement pharmaceutiques, ce composé agit comme un intermédiaire, aidant à la création de nouveaux agents médicamenteux .
Recherche magnétique
Dans la recherche magnétique, il a été utilisé pour étudier la formation de cadres organiques liés par des liaisons hydrogène (HOF) qui présentent un comportement de aimant à molécule unique, ce qui est important pour le développement de nouveaux matériaux magnétiques .
Safety and Hazards
Mécanisme D'action
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability Other factors, such as pH and the presence of other chemicals, may also affect its action and stability
Propriétés
IUPAC Name |
5-bromo-2-fluoro-4-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-5-1-4(3-10)6(9)2-7(5)11/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKKWLZDKTVERG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)O)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731588 | |
| Record name | 5-Bromo-2-fluoro-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
914397-21-0 | |
| Record name | 5-Bromo-2-fluoro-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-fluoro-4-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


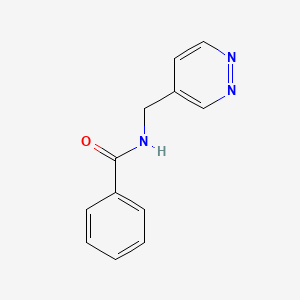
![4-((3-Aminobenzo[e][1,2,4]triazin-7-yl)oxy)-N-methylpicolinamide](/img/structure/B1508350.png)
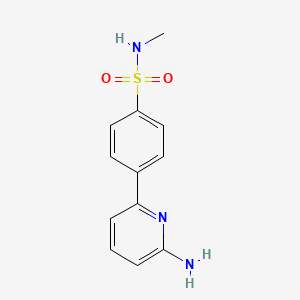
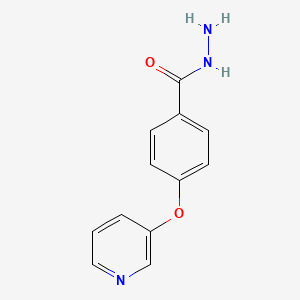
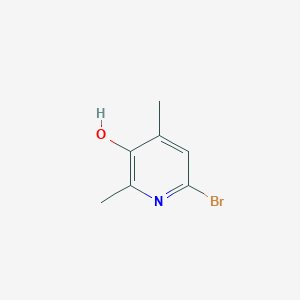
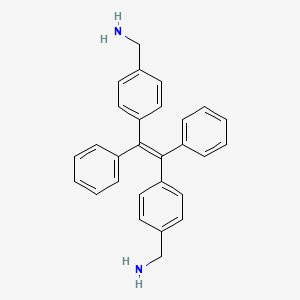
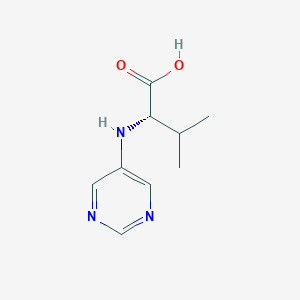
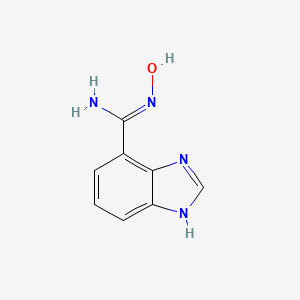
![Hexahydropyrazino[2,1-c][1,4]oxazin-9(6H)-one](/img/structure/B1508380.png)
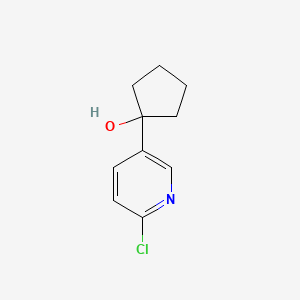
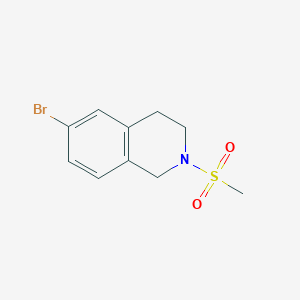
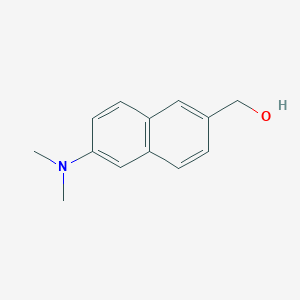
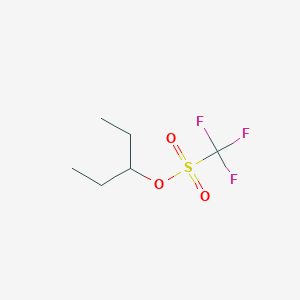
![4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)thiazole-2-carboxylic acid](/img/structure/B1508391.png)